Cas no 2243512-74-3 (5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride)
5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride
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- Inchi: 1S/C11H19NO.ClH/c1-2-5-10(4-1)8-12-9-11(13-10)6-3-7-11;/h12H,1-9H2;1H
- InChI Key: QJBZVFXBMUIDSM-UHFFFAOYSA-N
- SMILES: Cl.O1C2(CNCC31CCC3)CCCC2
Computed Properties
- Exact Mass: 217.1233420 g/mol
- Monoisotopic Mass: 217.1233420 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 204
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- Molecular Weight: 217.73
5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6481921-1mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 1mg |
$87.0 | 2022-02-28 | |
| Enamine | EN300-6481921-2mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 2mg |
$89.0 | 2022-02-28 | |
| Enamine | EN300-6481921-5mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 5mg |
$99.0 | 2022-02-28 | |
| Enamine | EN300-6481921-10mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 10mg |
$125.0 | 2022-02-28 | |
| Enamine | EN300-6481921-20mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 20mg |
$163.0 | 2022-02-28 | |
| Enamine | EN300-6481921-25mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 25mg |
$178.0 | 2022-02-28 | |
| Enamine | EN300-6481921-50mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 50mg |
$249.0 | 2022-02-28 | |
| Enamine | EN300-6481921-100mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 100mg |
$372.0 | 2022-02-28 | |
| Enamine | EN300-6481921-250mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 250mg |
$530.0 | 2022-02-28 | |
| Enamine | EN300-6481921-500mg |
5-oxa-12-azadispiro[3.1.4^{6}.3^{4}]tridecane hydrochloride |
2243512-74-3 | 95.0% | 500mg |
$835.0 | 2022-02-28 |
5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride
Introduction to 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride (CAS No: 2243512-74-3)
The compound 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride, identified by its CAS number 2243512-74-3, represents a fascinating molecule in the realm of medicinal chemistry and pharmacology. This spirocyclic structure, featuring a unique blend of oxygen and nitrogen heterocycles, has garnered significant attention due to its distinctive pharmacophoric properties and potential therapeutic applications.
At the core of this compound's appeal lies its intricate spirocyclic framework, which combines a tridecane backbone with oxygen and nitrogen atoms arranged in a highly constrained three-dimensional configuration. This structural motif not only imparts remarkable stability but also facilitates specific interactions with biological targets, making it an attractive scaffold for drug discovery. The 5-Oxa moiety introduces a hydroxyl group at the fifth position of the tridecane ring, while the 12-azadispiro component introduces a nitrogen-containing heterocycle at the twelfth position, further enhancing the molecule's complexity and potential binding affinity.
The hydrochloride salt form of this compound (5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride) enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations and in vitro studies. This salt form also contributes to the compound's stability under various storage conditions, ensuring consistent performance in both research and clinical settings.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies suggest that the spirocyclic structure of 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride can effectively modulate enzyme activity and receptor binding, particularly in pathways associated with inflammation, pain management, and neurodegeneration. These findings have opened up new avenues for exploring its potential as a lead compound in drug development.
In particular, research has highlighted the compound's ability to interact with serine proteases, which are key enzymes involved in various physiological processes, including wound healing and immune response regulation. The unique spatial arrangement of functional groups in 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride allows it to bind tightly to these proteases, inhibiting their activity and potentially alleviating conditions associated with excessive proteolytic activity.
Moreover, preclinical studies have demonstrated promising results regarding the compound's efficacy in models of chronic pain syndromes. The ability of 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride to modulate pain signaling pathways suggests that it may offer a novel approach to managing pain conditions that are refractory to existing treatments.
The synthesis of this compound has been refined through multi-step organic reactions, leveraging advanced techniques such as transition metal-catalyzed coupling reactions and ring-closing metathesis to construct the spirocyclic core efficiently. The introduction of the hydrochloride salt has been optimized to maximize yield while maintaining high purity standards, ensuring that researchers have access to high-quality material for their studies.
As interest in spirocyclic compounds continues to grow, 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride is poised to play a significant role in the development of next-generation therapeutics. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation into its potential applications across multiple therapeutic areas.
Future research will likely focus on elucidating the detailed mechanisms of action of this compound and exploring its interactions with additional biological targets. By leveraging cutting-edge technologies such as CRISPR-Cas9 gene editing and high-throughput screening platforms, researchers can accelerate the discovery process and identify new therapeutic applications for 5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride.
The impact of this compound extends beyond basic research, holding promise for improving patient outcomes in clinical settings. Its ability to modulate key biological pathways suggests that it could be developed into treatments for a wide range of diseases, from inflammatory disorders to neurodegenerative conditions.
In conclusion,5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochlorride (CAS No: 2243512-74-3) represents a compelling example of how innovative molecular design can lead to breakthroughs in medicinal chemistry and drug development。 With its unique structural features and promising biological activity, this compound is set to make significant contributions to future therapeutic advancements。
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